molecular formula C10H16O4S B3029297 Camphorsulfonic acid CAS No. 61380-66-3

Camphorsulfonic acid

Cat. No.: B3029297
CAS No.: 61380-66-3
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Camphorsulfonic acid (CSA) is an organosulfur compound that is widely used in organic synthesis . It serves as a catalyst for a variety of organic transformations, including multi-component reactions and organic named reactions . CSA and its derivatives can be used as resolving agents for chiral amines and other cations .

Mode of Action

The mechanism of action of CSA involves a series of chemical rearrangements. Although the reaction is a sulfonation of an unactivated methyl group, the actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Biochemical Pathways

CSA plays a role in several biochemical pathways. It is used in the preparation of hypervalent iodine reagents, which are frequently used in organic chemistry, especially in synthesis . CSA is also involved in the synthesis of various biologically promising heterocyclic compounds . Furthermore, it has been used in the resolution of 2-piperidineethanol, a chiral starting material for the asymmetric synthesis of (–)-isooncinotine, a 22-membered lactam of spermidine alkaloid .

Pharmacokinetics

It is known that csa is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of CSA’s action are largely dependent on the specific reactions it catalyzes. For example, in the synthesis of heterocycles, CSA acts as an efficient organocatalyst, leading to the formation of various biologically promising compounds . In another instance, CSA was used in the synthesis of osanetant and enantiopure devazepide .

Action Environment

The action, efficacy, and stability of CSA can be influenced by environmental factors. For instance, CSA is hygroscopic, meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity . Furthermore, the reactions CSA catalyzes can be influenced by factors such as temperature, solvent, and the presence of other reactants .

Preparation Methods

Camphorsulfonic acid can be prepared by sulfonation of camphor with sulfuric acid and acetic anhydride . The reaction involves the following steps:

Comparison with Similar Compounds

Camphorsulfonic acid is unique due to its strong acidity and versatility as a catalyst. Similar compounds include:

    Methanesulfonic acid: Another strong acid used in organic synthesis.

    p-Toluenesulfonic acid: Commonly used as a catalyst in organic reactions.

    Benzenesulfonic acid: Used in the production of detergents and other industrial applications.

This compound stands out due to its specific structure and the ability to act as a chiral resolving agent, which is not a common feature among other sulfonic acids .

Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863113
Record name DL-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
Record name d-Camphorsulfonic acid
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CAS No.

5872-08-2, 3144-16-9
Record name (±)-Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name DL-10-Camphorsulfonic acid
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Record name 2-oxobornane-10-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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